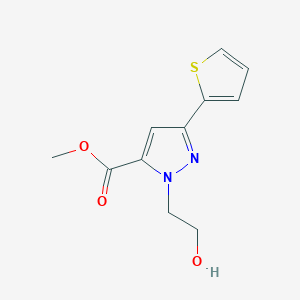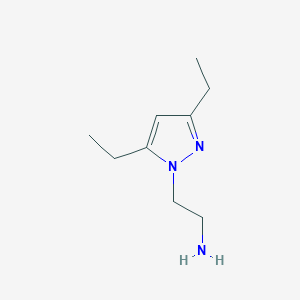
Cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride
Overview
Description
Cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride, also known as CBDM-HCl, is an organic compound consisting of a cyclobutyl ring attached to a 3,4-difluorophenyl group and a methylamine group with a hydrochloride salt. It is a synthetic compound that has many potential applications in scientific research.
Scientific Research Applications
Interconversion Reactions
- Cyclobutyl compounds, including Cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride, can undergo interconversion reactions. An example is the treatment of 3,4-bis(diphenylmethyl)cyclobut-3-ene-1,2-dione with bromine leading to various derivatives (Toda & Ooi, 1973).
Synthesis of Novel Compounds
- Cyclobutyl compounds are useful in the synthesis of novel compounds like sibutramine, an agent for obesity treatment, demonstrating the potential of cyclobutyl derivatives in pharmaceutical synthesis (Jeffery et al., 1996).
Photochemical Transformations
- In photochemical studies, cyclobutane rings, which are structurally related to this compound, have shown promise in the development of potential drugs and synthetic intermediates (Haywood et al., 1978; O'Hara et al., 2019).
Improved Industrial Synthesis
- Cyclobutyl derivatives have been used to improve the industrial synthesis of pharmaceuticals like sertraline hydrochloride, an antidepressant (Vukics et al., 2002).
Catalyst in Chemical Reactions
- Cyclobutyl compounds serve as catalysts or additives in chemical reactions, such as in amination reactions of aryl halides (Gajare et al., 2004).
Synthesis of HIV Inhibitors
- Cyclobutyl analogues have been synthesized as part of research into anti-HIV agents, although not all compounds in this class have shown efficacy (Boumchita et al., 1991).
Metabolite Formation Studies
- Cyclobutyl compounds are involved in metabolic studies, such as the formation of active metabolites in human liver microsomes (Bae et al., 2008).
properties
IUPAC Name |
cyclobutyl-(3,4-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7;/h4-7,11H,1-3,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSVWVODUYPMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC(=C(C=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



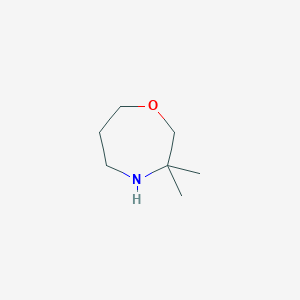
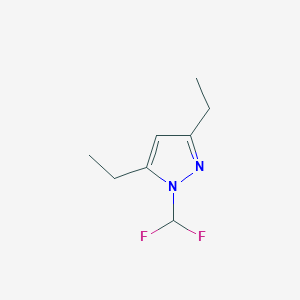
![1-[3-Nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1471896.png)
![6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid](/img/structure/B1471897.png)
![2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1471899.png)
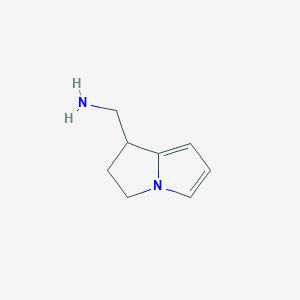
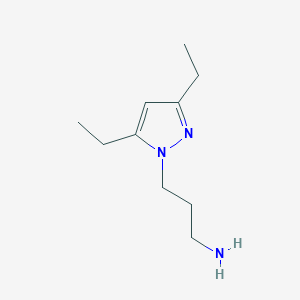
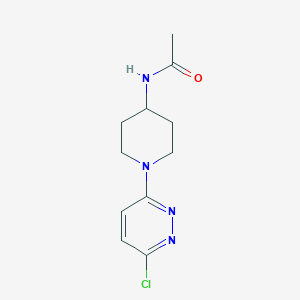
![N-[2-(3-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1471908.png)
![3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471909.png)

